

Augustine: A Novel Kinase Inhibitor Targeting EGFR for Cancer Therapy

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Compound of Interest		
Compound Name:	Angustin B	
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An In-depth Technical Guide on the Discovery and Characterization of a Next-Generation Tyrosine Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract: The epidermal growth factor receptor (EGFR) is a well-validated target in oncology, with aberrant signaling driving the proliferation and survival of various tumor types. This whitepaper details the discovery and comprehensive characterization of "Augustine," a novel, potent, and selective small-molecule inhibitor of EGFR. We present key preclinical data, including biochemical and cellular activity, kinase selectivity, and detailed experimental protocols. This document serves as a technical guide for researchers in the field of kinase inhibitor development.

Introduction to Augustine and its Target

Augustine is a next-generation, ATP-competitive tyrosine kinase inhibitor designed to target both wild-type and certain mutant forms of the Epidermal Growth Factor Receptor (EGFR). EGFR is a member of the ErbB family of receptor tyrosine kinases and plays a crucial role in regulating cell growth, proliferation, and survival. Dysregulation of the EGFR signaling pathway is a key driver in the pathogenesis of several cancers, making it a prime target for therapeutic intervention.[1] Augustine was identified through a high-throughput screening campaign followed by structure-activity relationship (SAR) optimization to enhance potency and selectivity.



Quantitative Data Summary

The following tables summarize the in vitro activity and selectivity of Augustine.

Table 1: Biochemical Potency of Augustine against EGFR

Kinase Target	IC50 (nM)	Assay Format
EGFR (Wild-Type)	1.2	HTRF Assay
EGFR (L858R)	0.8	HTRF Assay
EGFR (T790M)	15.4	HTRF Assay

IC50 values represent the concentration of Augustine required to inhibit 50% of the kinase activity.

Table 2: Kinase Selectivity Profile of Augustine

Kinase	% Inhibition at 1 μM
EGFR	98%
HER2 (ErbB2)	35%
HER4 (ErbB4)	42%
VEGFR2	12%
PDGFRβ	8%
c-Met	5%
SRC	18%

Selectivity was assessed against a panel of related and unrelated kinases to determine offtarget activity.

Table 3: Cellular Activity of Augustine in Cancer Cell Lines



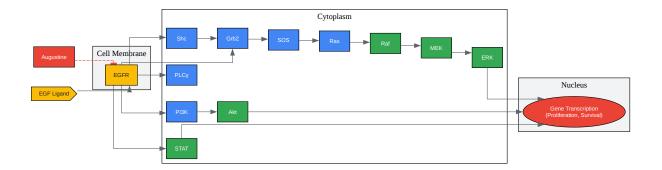
Cell Line	EGFR Status	GI50 (nM)	Assay
A431	Wild-Type (amplified)	10.5	MTT Assay
NCI-H1975	L858R/T790M Mutant	52.8	MTT Assay
PC-9	exon19del Mutant	8.2	MTT Assay
MCF-7	Low EGFR expression	>10,000	MTT Assay

GI50 values represent the concentration of Augustine required to inhibit 50% of cell growth.

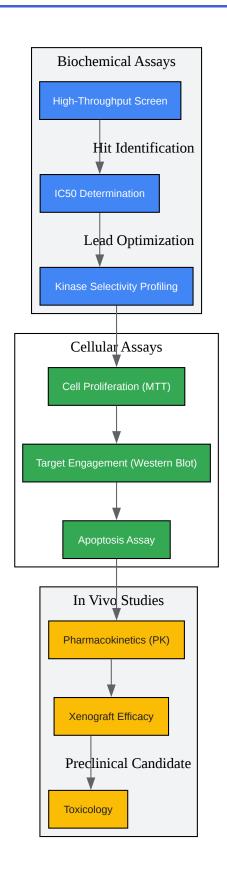
Signaling Pathways and Experimental Workflows

Visual representations of the targeted signaling pathway and the general workflow for characterization are provided below.









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References

- 1. bocsci.com [bocsci.com]
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